molecular formula C11H10N2O5S B2733029 3-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzoic Acid CAS No. 851116-24-0

3-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzoic Acid

Cat. No.: B2733029
CAS No.: 851116-24-0
M. Wt: 282.27
InChI Key: XETUPPRSTFARBA-UHFFFAOYSA-N
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Description

3-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C11H10N2O5S and a molecular weight of 282.28 g/mol . This compound is characterized by the presence of a benzoic acid moiety linked to a sulfamoyl group and a 5-methyl-1,2-oxazol-3-yl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzoic acid involves several steps. One common synthetic route includes the reaction of 5-methyl-1,2-oxazole with chlorosulfonic acid to form the corresponding sulfonyl chloride intermediate. This intermediate is then reacted with 3-aminobenzoic acid under suitable conditions to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile and may require the use of catalysts or base to facilitate the reaction.

Chemical Reactions Analysis

3-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific atoms or groups within the molecule.

Scientific Research Applications

3-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

3-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzoic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O5S/c1-7-5-10(12-18-7)13-19(16,17)9-4-2-3-8(6-9)11(14)15/h2-6H,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETUPPRSTFARBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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